2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like 2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide often involves multi-step reactions, including acetylation, cyclocondensation, and refinements such as the Knoevenagel approach for creating substituted pyrazoles through annulation methods. For example, one approach to synthesize related structures involves the condensation of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate with dimethylformamide-dimethylacetal under reflux conditions, illustrating the complexity and precision required in synthesizing such compounds (Gomha & Farghaly, 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to our compound of interest has been elucidated through techniques like single-crystal X-ray diffraction, revealing critical details such as bond lengths, angles, and molecular conformation. These structures often show significant stabilization through intramolecular hydrogen bonds and π-π stacking interactions, which are crucial for understanding the compound's reactivity and interaction with biological targets (Naveen et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such molecules can be influenced by the presence of various functional groups, including acetamide, pyrazole, and triazole rings. These groups can participate in a range of chemical reactions, such as nucleophilic substitution and coordination with metal ions, which is evident in the synthesis of coordination complexes with significant antioxidant activity (Chkirate et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are determined by the compound's molecular arrangement and interactions within the crystal lattice. For example, the molecular packing analysis can reveal supramolecular architectures through hydrogen bonding interactions, which are crucial for the material's physical stability and solubility (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability under various conditions, and the potential for forming derivatives, are influenced by the compound's functional groups and molecular structure. Studies on related molecules have shown that the presence of chlorophenyl and pyrazole groups can significantly impact the compound's reactivity, enabling the formation of various structurally diverse derivatives with different physical and chemical properties (Achutha et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(2-chlorophenyl)-5-[1-(4-methylpyrazol-1-yl)ethyl]-1,2,4-triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O/c1-10-8-19-22(9-10)11(2)16-20-15(7-14(18)24)21-23(16)13-6-4-3-5-12(13)17/h3-6,8-9,11H,7H2,1-2H3,(H2,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQGYJLSGQASOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)C2=NC(=NN2C3=CC=CC=C3Cl)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide |
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